Phosphinic acid, di-1-pyrrolidinyl-, anhydride
CAS No.: 51833-62-6
Cat. No.: VC19621169
Molecular Formula: C16H32N4O3P2
Molecular Weight: 390.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51833-62-6 |
|---|---|
| Molecular Formula | C16H32N4O3P2 |
| Molecular Weight | 390.40 g/mol |
| IUPAC Name | 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine |
| Standard InChI | InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2 |
| Standard InChI Key | KVQPGZLTFOPDRR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine, reflects its intricate structure. It consists of two phosphorus atoms connected by an oxygen bridge (P–O–P), each bonded to pyrrolidine rings (five-membered saturated amines). The SMILES notation and InChIKey further clarify its connectivity . The symmetry in the molecule enhances its stability, as evidenced by its resistance to hydrolysis under mild conditions.
Table 1: Key Identifiers and Physical Properties
Synthesis and Reaction Mechanisms
Synthetic Routes
Phosphinic acid anhydrides are typically synthesized via hydrolysis of phosphinates or condensation reactions. For di-1-pyrrolidinylphosphinic anhydride, a plausible method involves:
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Phosphinate Formation: Reacting pyrrolidine with phosphorus trichloride () to form a phosphinite intermediate.
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Oxidation: Treating the phosphinite with an oxidizing agent (e.g., ) to yield the corresponding phosphinic acid.
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Anhydride Formation: Dehydration of two phosphinic acid molecules using a coupling agent like (oxalyl chloride) or /TPPO (triphenylphosphine oxide) .
Source highlights the role of triphenylphosphine oxide (TPPO) in facilitating anhydride synthesis. The reaction mechanism involves:
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Activation of the carboxylic acid (or phosphinic acid) by TPPO and oxalyl chloride.
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Formation of a triphenylchlorophosphonium intermediate, detected via NMR at 63.19 ppm .
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Subsequent acylation and elimination steps to generate the anhydride .
Optimization and Yield
Enzymatic hydrolysis (e.g., using α-chymotrypsin) offers higher yields under mild conditions (70–90%), whereas acidic hydrolysis requires elevated temperatures (80–120°C) and results in moderate yields (50–70%) . Industrial-scale synthesis often employs recyclable TPPO to reduce costs .
Physicochemical Properties
Spectroscopic Characterization
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NMR: A singlet at 29.28 ppm confirms the presence of equivalent phosphorus atoms .
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IR Spectroscopy: Peaks at 1250 cm (P=O stretch) and 950 cm (P–O–P asymmetric stretch) .
Applications in Synthetic Chemistry
Coupling Agent in Peptide Synthesis
Analogous to T3P® (propanephosphonic acid anhydride), this compound serves as a dehydrating agent in amide bond formation. Its advantages include:
Table 2: Comparison with Common Coupling Agents
| Reagent | Byproduct | Epimerization Risk | Scale Compatibility |
|---|---|---|---|
| DCC | DCU | High | Lab-scale |
| HBTU | HOBt | Moderate | Lab to pilot |
| Di-1-pyrrolidinylphosphinic anhydride | Low | Industrial |
Catalysis and Material Science
The compound’s phosphorus centers act as Lewis acid catalysts in Diels-Alder and Michael additions . Its pyrrolidine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous catalysis .
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